H-Lys(Boc)-Pro-OH

Description

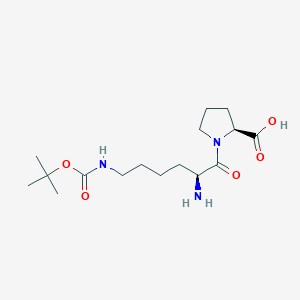

H-Lys(Boc)-Pro-OH, also known as Nε-(tert-Butoxycarbonyl)-L-lysyl-L-proline, is a dipeptide compound commonly used in peptide synthesis. This compound features a lysine residue protected by a tert-butoxycarbonyl (Boc) group at the ε-amino position and a proline residue at the C-terminus. The Boc group serves as a protective group to prevent unwanted reactions during peptide synthesis.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O5/c1-16(2,3)24-15(23)18-9-5-4-7-11(17)13(20)19-10-6-8-12(19)14(21)22/h11-12H,4-10,17H2,1-3H3,(H,18,23)(H,21,22)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSCJQPRCVJQIC-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(Boc)-Pro-OH typically involves the following steps:

Protection of Lysine: The ε-amino group of lysine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Nε-(tert-Butoxycarbonyl)-L-lysine.

Coupling with Proline: The protected lysine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions, including temperature, pH, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Lys(Boc)-Pro-OH can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine form of lysine.

Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.

Substitution Reactions: The ε-amino group of lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Major Products

Deprotection: Free amine form of lysine.

Coupling: Longer peptide chains.

Scientific Research Applications

H-Lys(Boc)-Pro-OH has a wide range of applications in scientific research, including:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Material Science: The compound is used in the development of peptide-based materials and hydrogels for biomedical applications.

Mechanism of Action

The mechanism of action of H-Lys(Boc)-Pro-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the ε-amino group of lysine, preventing unwanted side reactions during peptide chain elongation. Upon deprotection, the free amine group can participate in further coupling reactions to form longer peptide chains. The proline residue contributes to the conformational stability of the peptide, influencing its biological activity and interactions with molecular targets.

Comparison with Similar Compounds

H-Lys(Boc)-Pro-OH can be compared with other similar compounds, such as:

Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): Similar to this compound but lacks the proline residue.

Nε-(tert-Butoxycarbonyl)-L-lysine methyl ester (Boc-Lys-OMe): Contains a methyl ester group instead of the proline residue.

Nα-(tert-Butoxycarbonyl)-L-lysyl-L-alanine (Boc-Lys-Ala-OH): Contains an alanine residue instead of proline.

Uniqueness

This compound is unique due to the presence of both a protected lysine residue and a proline residue, making it a versatile building block for the synthesis of peptides with specific structural and functional properties.

Q & A

Basic Research Questions

Q. What are the optimal solid-phase peptide synthesis (SPPS) conditions for synthesizing H-Lys(Boc)-Pro-OH?

- Methodology :

- Use Fmoc-Lys(Boc)-OH as the starting amino acid derivative. Activate the carboxyl group with DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) to facilitate coupling to the resin-bound Pro residue .

- Perform Boc deprotection with 25% piperidine/DMF (v/v) to expose the lysine side chain while retaining the Boc group on the ε-amino group .

- Monitor coupling efficiency via Kaiser test or HPLC to ensure >99% reaction completion .

Q. How can this compound be characterized to confirm purity and structural integrity?

- Methodology :

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention time and peak symmetry indicate purity (≥99% by area under the curve) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 330.81 g/mol) via ESI-MS or MALDI-TOF. Expected [M+H]+ ion at m/z 331.81 .

- NMR : Analyze 1H and 13C spectra to verify backbone connectivity and Boc-protection (e.g., tert-butyl group at δ ~1.4 ppm in 1H NMR) .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Avoid inhalation and skin contact. Use PPE (gloves, lab coat, goggles) due to its classification as a skin/eye irritant (H315, H319) and respiratory hazard (H335) .

- Work in a fume hood with proper ventilation. Store at 2–8°C in a desiccator to prevent hydrolysis .

Advanced Research Questions

Q. How can side reactions during Boc deprotection be minimized in this compound synthesis?

- Methodology :

- Optimize deprotection time: Excess piperidine exposure (>20 min) may lead to lysine racemization. Use kinetic studies (HPLC/MS) to determine the minimum effective duration .

- Replace piperidine with milder bases (e.g., 2% DBU in DMF) to reduce side reactions while maintaining Boc group stability .

- Monitor ε-amino group integrity via TNBS assay (trinitrobenzenesulfonic acid) to detect unintended deprotection .

Q. What strategies improve solubility of this compound in non-polar solvents for coupling reactions?

- Methodology :

- Use co-solvents like DCM (dichloromethane) or THF (tetrahydrofuran) mixed with DMF (3:1 ratio) to enhance solubility during SPPS .

- Introduce temporary protecting groups (e.g., Fmoc on the α-amino group) to modulate polarity without affecting the Boc group .

Q. How does this compound function in designing enzyme-resistant peptide analogs?

- Methodology :

- Replace labile peptide bonds with Pro-Lys motifs to hinder protease cleavage. Test stability in serum-containing media via LC-MS over 24–72 hours .

- Compare degradation rates of this compound-containing peptides vs. native sequences using fluorogenic assays (e.g., FRET-based substrates) .

Q. What computational methods predict the conformational stability of this compound in peptide chains?

- Methodology :

- Perform molecular dynamics (MD) simulations using AMBER or CHARMM force fields to analyze backbone torsion angles (φ/ψ) and Boc group steric effects .

- Validate predictions with circular dichroism (CD) spectroscopy to detect α-helix or β-sheet propensity in aqueous vs. membrane-mimetic environments .

Key Considerations for Experimental Design

- Reproducibility : Document SPPS resin type (e.g., Wang or Rink amide), coupling reagent (HOBt/DIC vs. PyBOP), and reaction temperature .

- Data Validation : Use orthogonal methods (e.g., HPLC + MS) to confirm product identity and purity .

- Ethical Reporting : Adhere to NIH guidelines for preclinical data transparency, including raw spectral data and synthesis logs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.